N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide
Description
N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl bridge to an N-(4-methoxyphenyl)acetamide moiety. The 4-methoxyphenyl group contributes to lipophilicity and may influence pharmacokinetic properties, such as membrane permeability . This compound is part of a broader class of triazoloquinoxaline derivatives investigated for anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-22-23-18-19(21-15-5-3-4-6-16(15)24(12)18)27-11-17(25)20-13-7-9-14(26-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHIDMAJFPPNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazoloquinoxaline core, followed by the introduction of the thio and acetamide groups. Common reagents used in these reactions include thiols, acyl chlorides, and amines. The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 306.39 g/mol
- CAS Number : 1216835-39-0
The structure features a triazoloquinoxaline core, which is known for its diverse biological activities.
Recent studies have highlighted the biological significance of compounds derived from the triazoloquinoxaline scaffold. The following applications have been documented:
-
Anticancer Activity :
- Compounds based on the triazoloquinoxaline structure have shown promise as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a target in cancer therapy. For instance, derivatives have been reported to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells, by modulating key apoptotic pathways .
- A specific derivative of the compound demonstrated higher cytotoxicity compared to standard chemotherapeutics like Etoposide, indicating its potential as a lead compound for further development .
- Antimicrobial Properties :
- Neuroprotective Effects :
Synthetic Routes and Derivatization
The synthesis of N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide involves several synthetic strategies that allow for structural modifications to enhance biological activity. Recent advancements include:
- Eco-friendly synthetic methods utilizing sustainable catalysts.
- Derivatization techniques that allow for extensive exploration of functional groups on the triazoloquinoxaline scaffold .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated cytotoxic effects on MCF-7 cells with IC50 values lower than Etoposide | Potential for development as an anticancer agent |
| Study 2 | Evaluated antibacterial efficacy against S. aureus | Indication of utility in antibiotic development |
| Study 3 | Investigated neuroprotective effects in animal models | Suggests application in neurodegenerative disease treatment |
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific DNA sequences and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4-Fluorophenyl) Derivatives
The compound 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide () replaces the methoxyphenyl group with a fluorophenyl moiety. Fluorine’s electron-withdrawing nature enhances binding affinity to Topoisomerase II (TopoII), leading to potent cytotoxicity against Caco-2 cells (IC₅₀ < 5 µM). In contrast, the methoxyphenyl group in the target compound may reduce TopoII inhibition but improve solubility due to the methoxy group’s polarity .
Ethoxyphenyl and Acetylphenyl Variants
- N-(2-ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide () substitutes the 4-methoxyphenyl with a 2-ethoxyphenyl group.
- N-(4-acetylphenyl)-2-[(1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide () introduces an acetyl group, which may enhance π-π stacking interactions with DNA but reduce solubility (molecular weight: 453.52 g/mol vs. 481.62 g/mol for butylphenyl analogues) .
Table 1: Structural and Physicochemical Comparisons
Analogues with Alternative Heterocyclic Cores
[1,2,4]Triazolo[4,3-a]Pyridine Derivatives
Compounds like 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () replace quinoxaline with pyridine. The pyridine core reduces planarity, diminishing DNA intercalation but improving specificity for falcipain-2 in antimalarial applications (IC₅₀ = 2.24 µM) .
Quinazoline-Based Analogues
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () features a quinazoline ring.
Anticancer Activity
The target compound’s triazoloquinoxaline core aligns with derivatives showing cytotoxicity via TopoII inhibition and apoptosis induction. For example, 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide () induces G2/M phase arrest in Caco-2 cells, whereas simpler analogues like N-(4-methoxyphenyl)acetamide () lack significant activity, highlighting the necessity of the triazoloquinoxaline moiety .
Anti-Exudative and Antimicrobial Activity
Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrate anti-exudative effects comparable to diclofenac sodium (8 mg/kg). The target compound’s methoxyphenyl group may similarly modulate inflammatory pathways, though this remains untested .
Biological Activity
N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxyphenyl group and a triazoloquinoxaline moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 341.41 g/mol. This structure is significant for its biological activity as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antihistaminic Activity : Compounds derived from triazoloquinoxaline structures have shown significant antihistaminic effects. For instance, a related compound demonstrated a potency greater than that of standard antihistamines while exhibiting lower sedation effects .
- Anti-inflammatory Activity : Other derivatives have been evaluated for their anti-inflammatory properties. Studies showed that certain triazoloquinoxaline compounds effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced models, suggesting potential for treating inflammatory conditions .
- Antitumor Activity : Some triazoloquinoxaline derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
The biological activity of this compound may involve several mechanisms:
- H1 Receptor Antagonism : The compound may act as an H1 receptor antagonist, providing relief from allergic reactions without significant sedative effects. This is crucial for developing non-sedating antihistamines .
- Inhibition of Inflammatory Mediators : The anti-inflammatory effects are likely mediated through the inhibition of COX-2 and iNOS enzymes, which are responsible for the production of pro-inflammatory mediators like NO and prostaglandins .
- Induction of Apoptosis in Cancer Cells : The anticancer properties may be attributed to the induction of apoptosis via pathways involving caspases and mitochondrial dysfunction. This mechanism highlights the potential for these compounds in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Antihistaminic Effects
A study conducted on a series of triazoloquinoxaline derivatives revealed that one compound exhibited a 72.76% protection rate against histamine-induced bronchospasm in guinea pigs compared to 71% for chlorpheniramine maleate. The low sedation (10%) associated with this compound suggests its potential as a new class of antihistamines suitable for patients needing non-sedative options .
Case Study: Anti-inflammatory Mechanism
In vitro studies demonstrated that specific derivatives significantly reduced NO production in RAW264.7 cells stimulated by LPS. Further investigation into the signaling pathways indicated that these compounds downregulated MAPK pathways involved in inflammation, highlighting their therapeutic potential against inflammatory diseases .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound comprises a triazole ring fused to a quinoxaline core, a methoxyphenyl group at the N-terminal, and a sulfanylacetamide side chain. The triazole-quinoxaline scaffold provides π-π stacking potential for target binding, while the methoxy group enhances solubility in polar solvents. The sulfanylacetamide linker allows for covalent modifications or hydrogen bonding .
Q. What synthetic routes are commonly employed for its preparation?
Synthesis typically involves:
- Step 1: Formation of the triazoloquinoxaline core via cyclization of quinoxaline precursors with triazole-forming reagents (e.g., hydrazine derivatives).
- Step 2: Introduction of the methyl group at the triazole ring using methyl iodide under basic conditions.
- Step 3: Coupling the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene reactions. Final purification is achieved via HPLC or column chromatography, with yields optimized at 60–75% under inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (1H/13C): Confirms substituent positions and purity (e.g., methoxy proton singlet at ~3.8 ppm).
- IR Spectroscopy: Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₄O₂S: 402.12).
- Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >250°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Use Design of Experiments (DoE) to test variables:
- Catalysts: Pd/C or CuI for coupling steps.
- Solvents: DMF or THF for solubility vs. reaction rate trade-offs.
- Temperature: 60–80°C for cyclization, room temperature for acetamide coupling. Statistical analysis (ANOVA) identifies critical parameters, while in-line FTIR monitors reaction progress .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:
- Purity variances: Validate via HPLC (>95%) and elemental analysis.
- Assay conditions: Standardize buffer pH, ionic strength, and temperature.
- Structural analogs: Compare activity of derivatives (e.g., ethoxy vs. methoxy substituents) to isolate functional group contributions .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Prioritize modifications based on computational docking and empirical testing:
- Triazole methylation: Enhances metabolic stability but reduces solubility.
- Methoxyphenyl replacement: Fluorine or chloro substituents improve target affinity (e.g., kinase inhibition).
- Sulfanyl linker elongation: Impacts membrane permeability (logP optimization). Tabulate results for analogs (example):
| Substituent | IC₅₀ (nM) | logP | Solubility (mg/mL) |
|---|---|---|---|
| -OCH₃ (parent) | 250 | 2.1 | 0.8 |
| -Cl | 180 | 2.5 | 0.5 |
| -CF₃ | 150 | 3.0 | 0.3 |
Q. What methodologies identify molecular targets or mechanisms of action?
- Surface Plasmon Resonance (SPR): Screen against protein libraries (e.g., kinases, GPCRs).
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells.
- CRISPR-Cas9 knockouts: Validate target dependency in disease models .
Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?
- Co-solvents: Use cyclodextrins or DMSO/PEG mixtures (<5% v/v).
- Prodrug design: Introduce phosphate esters or glycosyl groups.
- Nanoformulation: Encapsulate in liposomes (size: 100–200 nm) for sustained release .
Notes for Methodological Rigor
- Data Reproducibility: Replicate key experiments across ≥3 batches.
- Negative Controls: Include triazole-free analogs to confirm scaffold-specific activity.
- In Silico Validation: Cross-check docking results with molecular dynamics simulations (e.g., Desmond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
